![molecular formula C16H11BrClNO3 B307779 (3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B307779.png)
(3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indoles. It has been the subject of extensive research due to its potential applications in various fields, including medicine and chemistry.
Mechanism of Action
The mechanism of action of ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been found to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anti-cancer properties. It can be used as a starting material for the synthesis of other compounds with similar properties. However, one of the limitations is the lack of information on its toxicity and side effects.
Future Directions
There are several future directions for the research on ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential as an anti-cancer agent and develop more potent derivatives. Another direction is to investigate its potential as an anti-inflammatory and antibacterial agent. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 5-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde with indole-2,3-dione in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In chemistry, it has been used as a starting material for the synthesis of other compounds.
properties
Product Name |
(3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C16H11BrClNO3 |
Molecular Weight |
380.62 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO3/c1-22-15-5-8(12(18)7-14(15)20)4-11-10-6-9(17)2-3-13(10)19-16(11)21/h2-7,20H,1H3,(H,19,21)/b11-4- |
InChI Key |
YBCRYRPGPOWHID-WCIBSUBMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Cl)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)O |
Origin of Product |
United States |
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